
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a compound that finds applications in various chemical synthesis processes. Its utility is often seen in the preparation of more complex heterocyclic compounds. For instance, it serves as a precursor in the efficient synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles through a process involving condensation and tandem addition–elimination–cyclization reactions, highlighting its versatility in organic synthesis (Wang et al., 2014).
Halogen Bonding and Crystal Structures
The compound also plays a role in studies focusing on halogen bonding within crystal structures. Research demonstrates its ability to form O...I halogen-bonding interactions, which connect molecules into infinite chains. Such studies are crucial for understanding molecular interactions and designing materials with specific properties (Bauer, Milić, & Modrić, 2009).
Novel Heterocyclic Syntheses
Further, its reactivity has been explored in the synthesis of novel perianellated tetracyclic heteroaromatics, such as 5H-1-thia-3,5,6-triazaaceanthrylenes, indicating its significant potential in the development of new organic compounds with possible pharmaceutical applications (Mekheimer et al., 2005).
NMR Spectroscopic Studies
Additionally, the compound's derivatives have been subjects of detailed NMR spectroscopic studies to elucidate their structural and electronic characteristics. Such studies are pivotal for understanding the fundamental properties of chemical compounds, which is essential for their application in various fields, including materials science and drug discovery (Podányi et al., 1996).
Potential Antibacterial Agents
Research has also been conducted on quinoline-3-carboxylates derivatives for their potential as antibacterial agents, indicating the broader pharmacological interests in derivatives of this compound. The ability to inhibit bacterial growth makes these compounds valuable for further medicinal chemistry investigations (Krishnakumar et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine, followed by esterification with ethyl chloroformate.", "Starting Materials": [ "8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "phenethylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylic acid.", "Step 2: Esterification of the carboxylic acid group in 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS番号 |
1242854-90-5 |
分子式 |
C20H19ClN2O3 |
分子量 |
370.83 |
IUPAC名 |
ethyl 8-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-26-20(25)16-18(22-12-11-13-7-4-3-5-8-13)14-9-6-10-15(21)17(14)23-19(16)24/h3-10H,2,11-12H2,1H3,(H2,22,23,24) |
InChIキー |
KRHBXMREDWMFKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)
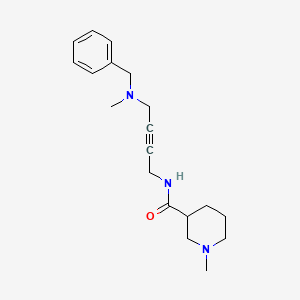

![6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2728501.png)
![7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2728502.png)
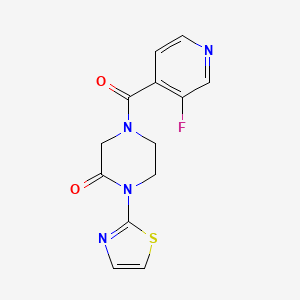
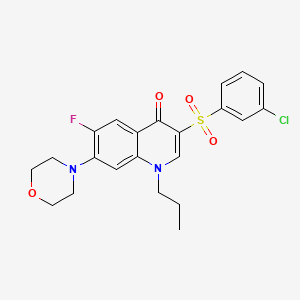
![3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2728507.png)
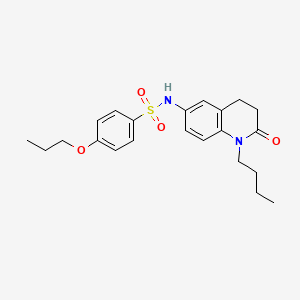

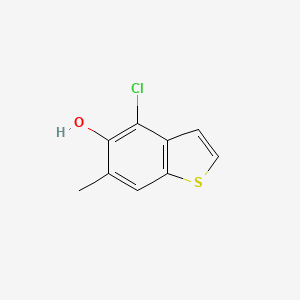
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728516.png)
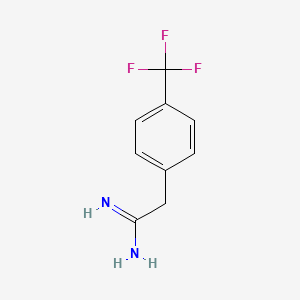
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728519.png)
